molecular formula C14H20N2O8S2 B13403014 Alloc-Cys(1)-OH.Alloc-Cys(1)-OH

Alloc-Cys(1)-OH.Alloc-Cys(1)-OH

Cat. No.: B13403014
M. Wt: 408.5 g/mol
InChI Key: SWVORQKGWDILLE-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alloc-Cys(1)-OH.Alloc-Cys(1)-OH, also known as N-allyloxycarbonyl-L-cysteine, is a derivative of the amino acid cysteine. This compound is primarily used in peptide synthesis as a protecting group for the thiol group of cysteine. Protecting groups are essential in synthetic chemistry to prevent unwanted reactions at specific functional groups during multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Alloc-Cys(1)-OH.Alloc-Cys(1)-OH can be synthesized through various methods. One common approach involves the protection of the cysteine thiol group using allyloxycarbonyl (Alloc) groups. The reaction typically involves the use of allyl chloroformate and a base such as triethylamine to form the Alloc-protected cysteine .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yields and purity. The use of automated synthesis equipment and continuous flow reactors can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Alloc-Cys(1)-OH.Alloc-Cys(1)-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The primary mechanism of action of Alloc-Cys(1)-OH.Alloc-Cys(1)-OH involves the protection and subsequent deprotection of the cysteine thiol group. The Alloc group prevents unwanted reactions at the thiol group during synthesis. Upon deprotection, the free thiol group can participate in various biochemical reactions, such as disulfide bond formation and nucleophilic substitution .

Comparison with Similar Compounds

Alloc-Cys(1)-OH.Alloc-Cys(1)-OH is unique compared to other cysteine derivatives due to its specific protecting group. Similar compounds include:

This compound offers advantages in terms of mild deprotection conditions and compatibility with various synthetic methods, making it a valuable tool in peptide and protein chemistry .

Properties

Molecular Formula

C14H20N2O8S2

Molecular Weight

408.5 g/mol

IUPAC Name

(2R)-3-[[(2R)-2-carboxy-2-(prop-2-enoxycarbonylamino)ethyl]disulfanyl]-2-(prop-2-enoxycarbonylamino)propanoic acid

InChI

InChI=1S/C14H20N2O8S2/c1-3-5-23-13(21)15-9(11(17)18)7-25-26-8-10(12(19)20)16-14(22)24-6-4-2/h3-4,9-10H,1-2,5-8H2,(H,15,21)(H,16,22)(H,17,18)(H,19,20)/t9-,10-/m0/s1

InChI Key

SWVORQKGWDILLE-UWVGGRQHSA-N

Isomeric SMILES

C=CCOC(=O)N[C@@H](CSSC[C@@H](C(=O)O)NC(=O)OCC=C)C(=O)O

Canonical SMILES

C=CCOC(=O)NC(CSSCC(C(=O)O)NC(=O)OCC=C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.